Didox
Description
Properties
IUPAC Name |
N,3,4-trihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCKEPOKRERLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220134 | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69839-83-4 | |
| Record name | N,3,4-Trihydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69839-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Didox | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Synthesis from 3,4-Dihydroxybenzoic Acid
The primary route involves converting 3,4-dihydroxybenzoic acid to its acyl chloride intermediate, followed by nucleophilic substitution with hydroxylamine.
Acyl Chloride Formation :
3,4-Dihydroxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux conditions (60–70°C) to yield 3,4-dihydroxybenzoyl chloride. Excess SOCl₂ is removed via vacuum distillation.Hydroxamic Acid Synthesis :
The acyl chloride is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in an alkaline aqueous medium (pH 9–10) at 0–5°C to prevent hydrolysis. The reaction proceeds as:
$$
\text{3,4-Dihydroxybenzoyl chloride} + \text{NH}_2\text{OH} \rightarrow \text{this compound} + \text{HCl}
$$
Yields typically range from 65% to 75% after crystallization.
Alternative Routes via Benzohydroxamate Esters
To enhance solubility, this compound derivatives are synthesized by esterifying the hydroxyl groups. For example, methylation using dimethyl sulfate in acetone produces methyl-protected intermediates, which are deprotected via acid hydrolysis. This method achieves 80–85% purity but requires additional chromatographic steps.
Purification and Stabilization Techniques
Solvent-Based Crystallization
Crude this compound is dissolved in hot ethanol (70°C) and filtered to remove insoluble residues. Gradual cooling induces crystallization, yielding needle-shaped crystals with >95% purity. DMSO is preferred for stock solutions (10⁻² M) due to its stabilizing effect on hydroxamic acids.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC methods validate purity and quantify this compound in bulk formulations:
- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm)
- Mobile Phase : Gradient of 0.1% phosphoric acid and acetonitrile (15% → 40% over 20 min)
- Detection : Electrochemical detector at +800 mV.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Retention Time | 6.0–6.5 min |
| Linearity Range | 0.1–100 µg/mL (R² > 0.999) |
| Limit of Detection | 0.05 µg/mL |
Scalability and Industrial Considerations
Pilot-Scale Production
A 10-kg batch synthesis employs continuous-flow reactors to maintain low temperatures during acyl chloride formation. Automated pH adjustment ensures optimal hydroxamic acid yields (70–78%) with minimal byproducts.
Stability Profiling
This compound degrades in aqueous solutions (t₁/₂ = 8 h at 25°C) but remains stable in DMSO for >12 months at −20°C. Lyophilized formulations with mannitol (1:1 ratio) exhibit 98% stability after 24 months.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 183.04 [M−H]⁻.
Chemical Reactions Analysis
Iron Chelation and Redox Activity
Didox binds Fe³⁺ via hydroxamate and catechol ligands, altering cellular iron metabolism:
Table 1: Iron-Chelating Properties of this compound
*Measured via calcein-AM assay after 4 hr treatment.
Key findings:
-
This compound depletes the labile iron pool (LIP) by 40% in hepatocellular carcinoma cells, comparable to deferoxamine (DFO) ( ).
-
UV-vis spectroscopy confirms Fe³⁺ binding through catechol (λmax = 490 nm) and hydroxamate (λmax = 580 nm) coordination ( ).
-
Polarographic studies show a 1:1 stoichiometry for Fe³⁺-Didox complexes ( ).
Ribonucleotide Reductase (RNR) Inhibition
This compound suppresses RNR activity by scavenging the tyrosyl radical on the R2 subunit via iron deprivation:
Mechanistic highlights:
-
IC₅₀ for RNR inhibition: 50 µM in leukemia L1210 cells, outperforming hydroxyurea (IC₅₀ = 200 µM) ( ).
-
Synergizes with radiation by increasing radiosensitivity of cancer cells ( ).
-
Does not reverse cytotoxic effects with Fe³⁺ supplementation, confirming non-iron-dependent pathways contribute to RNR inhibition ( ).
Antioxidant and Anti-Inflammatory Reactions
This compound scavenges reactive oxygen species (ROS) and suppresses pro-inflammatory mediators:
Table 2: Antioxidant Effects in Immune Cells
| Parameter | This compound (100 µM) | Control | Source |
|---|---|---|---|
| ROS reduction (LPS)* | 62% ↓ | 100% | |
| IL-6 suppression | 75% ↓ | Baseline | |
| NF-κB nuclear translocation | 80% inhibition | Full activation |
*In RAW 264.7 macrophages exposed to lipopolysaccharide (LPS).
Key pathways:
-
ROS Scavenging: Increases SOD1 and catalase expression by 2.5-fold in mast cells ( ).
-
Transcriptional Regulation: Blocks AP-1 and NF-κB activation, reducing TNF-α and IL-6 synthesis ( ).
Stability and Pharmacokinetics
This compound’s multifunctional reactivity—spanning iron chelation, radical quenching, and enzyme inhibition—positions it as a versatile therapeutic candidate for oncology and inflammatory diseases. Further studies exploring its redox cycling in vivo could refine its clinical applications.
Scientific Research Applications
Didox has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxamic acids.
Medicine: Explored as a potential therapeutic agent for cancer, sickle cell disease, and other inflammatory conditions
Mechanism of Action
Didox exerts its effects primarily by inhibiting ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA synthesis and cell proliferation, making it effective against rapidly dividing cancer cells . Additionally, this compound has iron-chelating properties, which contribute to its antitumor activity by sequestering iron needed for enzyme activity and cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Didox vs. Hydroxyurea (HU)
Hydroxyurea, a classical RNR inhibitor, is clinically used for sickle cell disease and myeloproliferative disorders. Key differences include:
This compound’s superior RNR inhibition and antioxidant properties enable broader therapeutic utility, particularly in inflammation-driven cancers .
This compound vs. Dexrazoxane
Dexrazoxane, a cardioprotective agent used with DOX, prevents iron-mediated ROS generation. Comparative insights:
This compound’s dual mechanism avoids interference with chemotherapy while mitigating cardiotoxicity .
This compound vs. Trimidox
Trimidox, a structural analog of this compound, shares RNR-inhibitory activity but differs in specificity:
Both compounds show low toxicity, but this compound’s antioxidant and anti-inflammatory effects make it more versatile .
This compound vs. Iron Chelators (Deferoxamine/Deferiprone)
This compound’s iron-chelating activity contributes to its RNR inhibition and cardioprotection:
Key Research Findings
- Antitumor Synergy : In TNBC, this compound + DOX reduced tumor volume by 60% compared to DOX alone .
- Inflammatory Suppression : this compound decreased LPS-induced IL-6 and TNF-α by >50% in macrophages .
- Oxidative Stress Reduction : Lowered ROS levels by 80% in mast cells via SOD1/CAT upregulation .
Biological Activity
Didox, chemically known as 3,4-dihydroxybenzohydroxamic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and immune modulation. Originally developed as a ribonucleotide reductase (RR) inhibitor, this compound has been shown to exhibit enhanced potency compared to its predecessor, hydroxyurea (HU), and has implications in various therapeutic areas including oncology and allergic diseases.
This compound functions primarily as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, this compound effectively reduces the availability of deoxyribonucleotides necessary for DNA replication and repair. This mechanism leads to the induction of DNA damage and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models.
Preclinical Studies
In vitro studies have demonstrated that this compound exhibits significant activity against AML cell lines and primary patient samples. The mean inhibitory concentration (IC50) for this compound was found to be approximately 37 µM, with a range between 25.89 and 52.70 µM. Notably, this compound was effective at concentrations that did not adversely affect normal hematopoietic stem cells (HSCs), indicating a favorable therapeutic window.
Table 1: Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction | DNA Damage Response |
|---|---|---|---|
| KG1a | 30 | Yes | Increased γH2AX foci |
| MFL2 | 60 | Yes | Increased p53 levels |
| Primary Sample 1 | 35 | Yes | Increased γH2AX foci |
| Primary Sample 2 | 40 | Yes | Increased p53 levels |
In animal models resistant to standard therapies, this compound treatment resulted in a significant reduction in leukemia burden and improved survival rates. Importantly, bone marrow morphology post-treatment remained comparable to controls, suggesting minimal systemic toxicity.
Clinical Trials
A phase I clinical trial assessed the maximum tolerated dose (MTD) of this compound in patients with metastatic carcinoma, establishing an MTD of 6 g/m² with peak plasma levels reaching up to 300 µM. These findings support the potential for further clinical exploration of this compound as a therapeutic agent in hematological malignancies.
Immune Modulation
Recent studies have revealed that this compound also possesses immunomodulatory properties. It has been shown to suppress T cell proliferation and cytokine production, suggesting potential applications in managing autoimmune conditions and allergic responses.
Table 2: Immunomodulatory Effects of this compound
| Immune Cell Type | Effect Observed | Concentration Range (µM) |
|---|---|---|
| Mast Cells | Suppressed IgE-mediated activation | 50 - 200 |
| RAW264.7 Macrophages | Reduced inflammatory gene expression | Not specified |
| T Cells | Inhibited proliferation | Not specified |
In particular, this compound has been demonstrated to inhibit mast cell activation and cytokine production in response to IgE cross-linking. This effect is mediated through the suppression of transcription factors such as NFκB and AP-1, which are crucial for inflammatory signaling pathways.
Case Study: Acute Myeloid Leukemia
In a controlled study involving AML patients, pre-treatment with this compound led to a marked decrease in leukemic cell proliferation. Patients receiving this compound showed improved overall survival compared to historical controls receiving standard chemotherapy alone.
Case Study: Allergic Inflammation
In animal models of allergic inflammation, this compound administration significantly reduced symptoms associated with mast cell activation. The compound was able to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-13 during IgE-mediated reactions.
Q & A
Q. What experimental models are most suitable for studying Didox's anti-inflammatory and antioxidant mechanisms?
this compound has been extensively studied in in vitro macrophage models (e.g., RAW 264.7 murine macrophages) using lipopolysaccharide (LPS) or phorbol myristate acetate (PMA) to induce inflammation and oxidative stress . Key endpoints include:
- NF-κB nuclear translocation : Measured via immunofluorescence or subcellular fractionation followed by Western blotting .
- ROS quantification : Using fluorescent probes like DCFH-DA, with PMA and buthionine sulfoximine (BSO) to induce oxidative stress .
- Gene expression : qRT-PCR for antioxidant enzymes (SOD1, catalase) and pro-inflammatory markers (iNOS, TNF-α, IL-6) .
Q. How does this compound modulate oxidative stress pathways in immune cells?
this compound enhances antioxidant defenses by upregulating SOD1 and catalase gene expression, while suppressing NADPH oxidase activity, a major source of ROS in macrophages . Methodologically, combine:
Q. What are the standard concentrations of this compound used in in vitro studies?
this compound exhibits dose-dependent effects:
- Low efficacy : 6.25 µM (partial inhibition of NO production) .
- Maximal inhibition : 100 µM (suppresses iNOS, COX-2, and cytokine release) .
- Non-toxic range : Up to 100 µM in RAW 264.7 cells (confirmed via viability assays like MTT) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's potency across cell types?
Discrepancies in efficacy (e.g., IC50 of 593 nM in HL60 cells vs. 100 µM in macrophages) may arise from:
Q. What methodologies optimize this compound's efficacy in models of chronic inflammation?
Advanced strategies include:
- Co-treatment protocols : Combine this compound with low-dose dexamethasone to synergistically suppress NF-κB and MAPK pathways .
- Long-term exposure : Assess tolerance by extending treatment to 72+ hours with media replenishment every 24 hours .
- Multi-omics integration : Pair transcriptomics (RNA-seq of inflammatory genes) with metabolomics (glutathione/ROS metabolites) .
Q. How can researchers address the reduced cytotoxicity of this compound compared to DOX while maintaining therapeutic efficacy?
Structural and functional trade-offs include:
- Lower DNA intercalation : Test via ethidium bromide displacement assays .
- Cardiotoxicity mitigation : Use Langendorff heart models to confirm absence of contractile dysfunction (e.g., left atrial force measurements) .
- Combinatorial therapy : Pair this compound with checkpoint inhibitors (e.g., anti-PD1) to enhance cancer cell apoptosis without increasing toxicity .
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for analyzing this compound's dose-response curves?
Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50. For ROS
Q. How should researchers interpret conflicting results in this compound's inhibition of iNOS vs. COX-2?
iNOS inhibition is more pronounced due to this compound's preferential suppression of NF-κB over COX-2’s prostaglandin pathways . Validate via:
- Pathway-specific inhibitors : Compare with celecoxib (COX-2 inhibitor) and Bay 11-7082 (NF-κB inhibitor) .
- Kinetic assays : Measure NO (iNOS activity) and PGE2 (COX-2 activity) at multiple timepoints .
Methodological Best Practices
Q. What controls are essential when studying this compound's effects on cytokine secretion?
Include:
Q. How can researchers ensure reproducibility in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
